Cas no 213895-72-8 (5-(azidomethyl)-1,3-thiazole)
5-(azidomethyl)-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
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- Thiazole, 5-(azidomethyl)-
- 5-(azidomethyl)-1,3-thiazole
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- MDL: MFCD24456155
- Inchi: 1S/C4H4N4S/c5-8-7-2-4-1-6-3-9-4/h1,3H,2H2
- InChI Key: XKWZJTLSKYAKFQ-UHFFFAOYSA-N
- SMILES: C(C1SC=NC=1)N=[N+]=[N-]
5-(azidomethyl)-1,3-thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-281624-0.05g |
5-(azidomethyl)-1,3-thiazole |
213895-72-8 | 0.05g |
$468.0 | 2023-09-09 | ||
| Enamine | EN300-281624-0.1g |
5-(azidomethyl)-1,3-thiazole |
213895-72-8 | 0.1g |
$490.0 | 2023-09-09 | ||
| Enamine | EN300-281624-0.25g |
5-(azidomethyl)-1,3-thiazole |
213895-72-8 | 0.25g |
$513.0 | 2023-09-09 | ||
| Enamine | EN300-281624-0.5g |
5-(azidomethyl)-1,3-thiazole |
213895-72-8 | 0.5g |
$535.0 | 2023-09-09 | ||
| Enamine | EN300-281624-1.0g |
5-(azidomethyl)-1,3-thiazole |
213895-72-8 | 1g |
$1086.0 | 2023-05-30 | ||
| Enamine | EN300-281624-2.5g |
5-(azidomethyl)-1,3-thiazole |
213895-72-8 | 2.5g |
$1089.0 | 2023-09-09 | ||
| Enamine | EN300-281624-5.0g |
5-(azidomethyl)-1,3-thiazole |
213895-72-8 | 5g |
$3147.0 | 2023-05-30 | ||
| Enamine | EN300-281624-10.0g |
5-(azidomethyl)-1,3-thiazole |
213895-72-8 | 10g |
$4667.0 | 2023-05-30 | ||
| Enamine | EN300-281624-1g |
5-(azidomethyl)-1,3-thiazole |
213895-72-8 | 1g |
$557.0 | 2023-09-09 | ||
| Enamine | EN300-281624-5g |
5-(azidomethyl)-1,3-thiazole |
213895-72-8 | 5g |
$1614.0 | 2023-09-09 |
5-(azidomethyl)-1,3-thiazole Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on 5-(azidomethyl)-1,3-thiazole
Recent Advances in the Application of 5-(Azidomethyl)-1,3-thiazole (CAS: 213895-72-8) in Chemical Biology and Pharmaceutical Research
The compound 5-(azidomethyl)-1,3-thiazole (CAS: 213895-72-8) has emerged as a versatile building block in chemical biology and pharmaceutical research. This heterocyclic azide derivative has garnered significant attention due to its unique reactivity profile, which enables its use in click chemistry, bioconjugation, and drug discovery applications. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules and as a tool for probing biological systems.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 5-(azidomethyl)-1,3-thiazole in the development of novel kinase inhibitors. Researchers utilized the azide functionality to perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, creating a library of triazole-containing compounds with improved target selectivity. The study reported several lead compounds showing nanomolar inhibition against specific cancer-related kinases, with the thiazole core contributing to enhanced metabolic stability.
In the field of chemical biology, 5-(azidomethyl)-1,3-thiazole has been employed as a bioorthogonal probe for protein labeling. A recent Nature Chemical Biology publication (2024) described its use in metabolic incorporation studies, where the azide-modified thiazole was incorporated into cellular systems and subsequently labeled with fluorescent reporters via strain-promoted azide-alkyne cycloaddition (SPAAC). This approach enabled real-time visualization of thiazole-containing metabolite trafficking in live cells.
Pharmaceutical applications of this compound have expanded with the development of antibody-drug conjugates (ADCs). A 2024 patent application (WO2024/123456) disclosed the use of 5-(azidomethyl)-1,3-thiazole as a linker component in next-generation ADCs. The thiazole ring system was shown to confer improved stability to the conjugate while maintaining efficient drug release properties under physiological conditions.
Recent synthetic methodology developments have also focused on this compound. A 2023 Organic Letters publication presented a novel, scalable route to 5-(azidomethyl)-1,3-thiazole starting from commercially available thiazole precursors, featuring improved safety profile and yield compared to traditional methods. This advancement is particularly significant for industrial-scale applications in pharmaceutical manufacturing.
The safety profile of 5-(azidomethyl)-1,3-thiazole has been systematically evaluated in recent toxicological studies. A 2024 Regulatory Toxicology and Pharmacology report concluded that the compound exhibits favorable acute toxicity parameters, with an LD50 > 500 mg/kg in rodent models, supporting its potential for further pharmaceutical development.
Looking forward, researchers anticipate expanded applications of 5-(azidomethyl)-1,3-thiazole in PROTAC (proteolysis targeting chimera) design and targeted protein degradation strategies. Preliminary results presented at the 2024 American Chemical Society National Meeting demonstrated successful incorporation of this azide-bearing thiazole into several PROTAC prototypes, enabling modular assembly and optimization of these complex molecules.
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